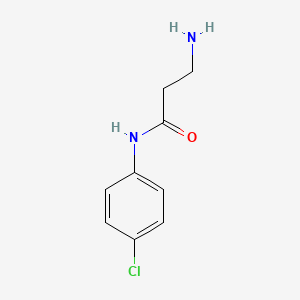

3-amino-N-(4-chlorophenyl)propanamide

Description

3-Amino-N-(4-chlorophenyl)propanamide is a propanamide derivative featuring a 4-chlorophenyl substituent on the amide nitrogen and an amino group at the β-position of the propanamide backbone. This compound has garnered attention in agrochemical and biochemical research due to its structural versatility and bioactivity. Notably, it exhibits potent insecticidal activity against cowpea aphids (Aphis craccivora), outperforming commercial insecticides like acetamiprid in laboratory studies . Its molecular framework allows for modifications that influence electronic, steric, and solubility properties, making it a valuable scaffold for structure-activity relationship (SAR) studies.

Properties

IUPAC Name |

3-amino-N-(4-chlorophenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O/c10-7-1-3-8(4-2-7)12-9(13)5-6-11/h1-4H,5-6,11H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCAYYFTJMKIAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCN)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.65 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-N-(4-chloro-phenyl)-propionamide typically involves the reaction of 4-chloroaniline with acrylonitrile, followed by hydrolysis and subsequent amide formation. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the amine to the acrylonitrile. The intermediate nitrile is then hydrolyzed under acidic or basic conditions to yield the corresponding amide.

Industrial Production Methods

In an industrial setting, the production of 3-Amino-N-(4-chloro-phenyl)-propionamide may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

3-Amino-N-(4-chloro-phenyl)-propionamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as hydroxyl, alkoxy, or amino groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Nucleophiles like sodium hydroxide, sodium methoxide, or ammonia under appropriate conditions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Corresponding amines or alcohols.

Substitution: Phenyl derivatives with different substituents replacing the chlorine atom.

Scientific Research Applications

3-Amino-N-(4-chloro-phenyl)-propionamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Amino-N-(4-chloro-phenyl)-propionamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the phenyl ring can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 1: Insecticidal Activity Against Cowpea Aphids

| Compound | LC₅₀ (µM) | Toxic Ratio (vs. Acetamiprid) | Structural Feature |

|---|---|---|---|

| 3-Amino-N-(4-chlorophenyl)propanamide | 12.3 | 1.8× | β-Amino, 4-Cl phenyl |

| Compound 2 (pyridine-thioacetamide) | 8.7 | 2.5× | Cyano, open-chain |

| Acetamiprid (control) | 22.1 | 1.0× | Neonicotinoid |

Source :

Table 2: Enzymatic Activity of β-Alanyl Aminopeptidase Substrates

| Compound | VOC Product | LOD (ppm) | LOQ (ppm) | Statistical Significance (vs. 4-methylphenyl) |

|---|---|---|---|---|

| 3-Amino-N-(3-fluorophenyl)propanamide | 3-Fluoroaniline | 0.02 | 0.07 | p = 0.0009 |

| 3-Amino-N-phenylpropanamide | Aniline | 0.05 | 0.16 | p = 0.3350 (NS) |

NS = Not Significant; Source:

Biological Activity

Chemical Structure and Properties

The molecular formula for 3-amino-N-(4-chlorophenyl)propanamide is C9H12ClN2O, with a molecular weight of approximately 198.66 g/mol. The compound is typically presented as a white to off-white crystalline powder, which enhances its solubility in aqueous solutions due to its hydrochloride form. The presence of the chlorine atom and the amino group positions it within a class of compounds often explored for their therapeutic potential.

Antimicrobial Activity

Research indicates that compounds similar to 3-amino-N-(4-chlorophenyl)propanamide exhibit notable antimicrobial properties. For instance, derivatives with halogen substitutions have been shown to enhance antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of electron-withdrawing groups like chlorine can significantly affect the potency of these compounds against pathogens .

Anticancer Potential

The structural characteristics of 3-amino-N-(4-chlorophenyl)propanamide suggest potential anticancer activity. Compounds with similar amide linkages have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies on related pyrazole derivatives have demonstrated significant growth inhibition in various cancer cell lines, indicating that modifications in the amide structure can lead to enhanced antiproliferative effects . Although direct studies on 3-amino-N-(4-chlorophenyl)propanamide are sparse, its structural analogs provide a basis for hypothesizing similar activities.

Case Studies and Research Findings

- Antimicrobial Studies : A study focusing on thiazole derivatives indicated that halogenated compounds exhibited superior bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA). These findings suggest that the chlorophenyl moiety in 3-amino-N-(4-chlorophenyl)propanamide may confer similar antimicrobial properties .

- Anticancer Activity : Research on various pyrazole derivatives has shown promising results in inhibiting cancer cell proliferation. For instance, compounds that share structural features with 3-amino-N-(4-chlorophenyl)propanamide were tested against lung cancer cell lines (A549), revealing significant cytotoxic effects .

Comparative Analysis of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.